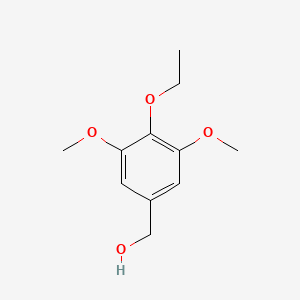
Benzenemethanol, 4-ethoxy-3,5-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanol, 4-ethoxy-3,5-dimethoxy- is an organic compound with the molecular formula C11H16O4 It is a derivative of benzenemethanol, featuring ethoxy and dimethoxy substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 4-ethoxy-3,5-dimethoxy- typically involves the alkylation of 4-hydroxy-3,5-dimethoxybenzyl alcohol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, 4-ethoxy-3,5-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-ethoxy-3,5-dimethoxybenzaldehyde or 4-ethoxy-3,5-dimethoxybenzoic acid.
Reduction: Formation of 4-ethoxy-3,5-dimethoxytoluene.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Benzenemethanol, 4-ethoxy-3,5-dimethoxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenemethanol, 4-ethoxy-3,5-dimethoxy- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to donate or accept electrons, participate in hydrogen bonding, and undergo various chemical transformations. These interactions can modulate biological processes and pathways, leading to its observed effects.
Comparison with Similar Compounds
Benzenemethanol, 4-ethoxy-3,5-dimethoxy- can be compared with other similar compounds such as:
Benzenemethanol, 3,4-dimethoxy-: Lacks the ethoxy group, leading to different chemical and biological properties.
Benzenemethanol, 4-methoxy-: Contains only one methoxy group, resulting in distinct reactivity and applications.
Benzeneethanamine, 3,4-dimethoxy-:
Properties
CAS No. |
74340-20-8 |
|---|---|
Molecular Formula |
C11H16O4 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
(4-ethoxy-3,5-dimethoxyphenyl)methanol |
InChI |
InChI=1S/C11H16O4/c1-4-15-11-9(13-2)5-8(7-12)6-10(11)14-3/h5-6,12H,4,7H2,1-3H3 |
InChI Key |
BGKGJVKPQHKRCP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1OC)CO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















